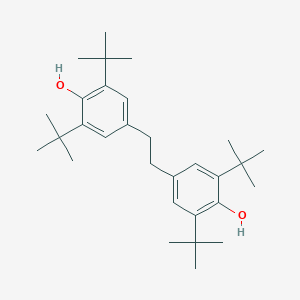
4,4'-Ethylenebis(2,6-di-tert-butylphenol)
Cat. No. B073049
Key on ui cas rn:
1516-94-5
M. Wt: 438.7 g/mol
InChI Key: LRRMGPGVHYPBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04101392
Procedure details


The electrolysis cell was charged with 300 milliliters of 10 percent aqueous acetonitrile and 6.9 grams (0.03 mole) of tetraethylammonium perchlorate. Nitrogen gas was passed through the system while 4.4 grams (0.02 mole) of 2,6-di-t-butyl-4-methylphenol, and 0.108 gram (0.002 mole) of sodium methoxide were added. The electrolysis was conducted at ambient temperatures under a nitrogen atmosphere at an anode potential of +0.35 volt (versus the saturated calomel electrode). The initial current of 210 milliamperes decreased to 16 milliamperes over the 10-hour electrolysis period. Upon completion of the electrolysis, the reaction mixture was acidified with 2.0 milliliters of concentrated hydrochloric acid and allowed to stand overnight (about 15 hours). The graphite felt anode was washed with two 50-milliliter portions of chloroform to remove the precipitate which had collected thereon during both the electrolysis and the standing period. The chloroform solution was dried over anhydrous magnesium sulfite and evaporated in vacuo to yield pure crystals of 1,2-bis(3,5-di-t-butyl-4-hydroxyphenyl)ethane (3.88 grams, 88.6 percent), melting point 170°-171° C.

Name
sodium methoxide
Quantity
0.108 g
Type
reactant
Reaction Step Two

[Compound]
Name
calomel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five



Yield
88.6%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:6]=1[OH:16])([CH3:4])([CH3:3])[CH3:2].[CH3:17][O-:18].[Na+].Cl>Cl([O-])(=O)(=O)=O.C([N+](CC)(CC)CC)C.C(#N)C>[C:12]([C:7]1[CH:8]=[C:9]([CH2:11][CH2:11][C:9]2[CH:8]=[C:7]([C:12]([CH3:14])([CH3:13])[CH3:15])[C:17]([OH:18])=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[CH:10]=2)[CH:10]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:6]=1[OH:16])([CH3:15])([CH3:14])[CH3:13] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
|
Step Two
|
Name
|
sodium methoxide
|
|
Quantity
|
0.108 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Three
[Compound]
|
Name
|
calomel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
[Compound]
|
Name
|
graphite
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
6.9 g
|
|
Type
|
catalyst
|
|
Smiles
|
Cl(=O)(=O)(=O)[O-].C(C)[N+](CC)(CC)CC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
decreased to 16 milliamperes over the 10-hour electrolysis period
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(about 15 hours)
|
|
Duration
|
15 h
|
WASH
|
Type
|
WASH
|
|
Details
|
anode was washed with two 50-milliliter portions of chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the precipitate which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had collected
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The chloroform solution was dried over anhydrous magnesium sulfite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.88 g | |
| YIELD: PERCENTYIELD | 88.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 442.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
